Estetrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oral Contraception

One of the most actively researched applications of Estetrol is in developing a new generation of oral contraceptives. Studies suggest Estetrol might offer several advantages over traditional estrogenic birth control pills:

- Lower Thrombosis Risk: Estetrol appears to have a weaker effect on blood clotting factors compared to commonly used estrogens in contraceptives. This could potentially translate to a lower risk of blood clots, a concern associated with some birth control methods.

Source

An insight into the use of Estetrol-Drospirenone as effective oral contraceptive 1:

Menopausal Symptoms

Estetrol's estrogenic properties are being investigated as a potential treatment for menopausal symptoms. Early research suggests Estetrol might effectively alleviate symptoms like hot flashes and vaginal dryness while potentially having a milder effect on the endometrium (uterine lining) compared to traditional hormone replacement therapy.

Source

Estetrol: A natural estrogen for postmenopausal hormone therapy?

Note

More research is needed to confirm the efficacy and safety of Estetrol for managing menopausal symptoms.

Other Potential Applications

Estetrol's unique properties have researchers exploring its potential use in various other areas, including:

- Neuroprotection: Some studies suggest Estetrol might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

- Cardiovascular Health: Estetrol's impact on blood pressure and cholesterol levels is being investigated for potential cardiovascular benefits.

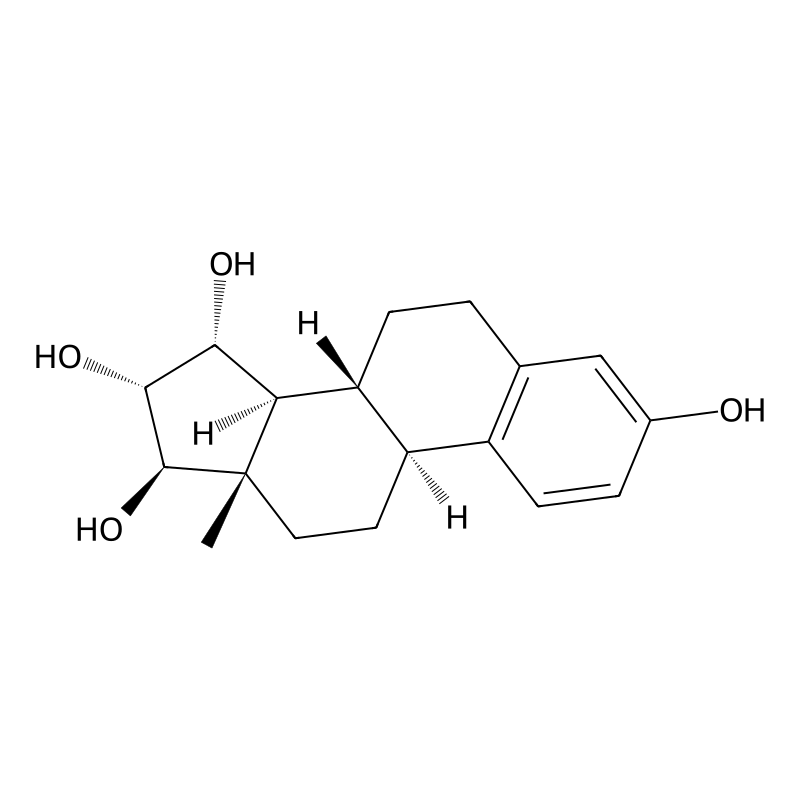

Estetrol, also known as 15α-hydroxyestriol or E4, is a naturally occurring steroid hormone classified as an estrogen. It is one of the four primary estrogenic hormones found in humans, alongside estrone, estradiol, and estriol. Estetrol is predominantly produced in the fetal liver during pregnancy, where it is synthesized from estradiol and estriol through the action of specific hydroxylase enzymes. Its concentrations in fetal plasma can be significantly higher than in maternal plasma, particularly during the second trimester of pregnancy, where levels may exceed ten times those found in the mother .

Structurally, estetrol is characterized by four hydroxyl groups, which distinguishes it from other estrogens. This unique structure contributes to its specific biological activities and receptor interactions. Estetrol has garnered attention for its potential therapeutic applications, particularly in hormonal contraceptives and hormone replacement therapies .

Estetrol undergoes various metabolic transformations primarily in the liver. After oral administration, it is extensively metabolized through phase II reactions, leading to the formation of glucuronide and sulfate conjugates. These metabolites exhibit negligible estrogenic activity . The main metabolic pathways involve conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, which facilitates the formation of E4-16-glucuronide .

The chemical structure of estetrol allows it to participate in specific enzymatic reactions typical of steroid hormones. For example, hydroxylation reactions are critical for its biosynthesis from estradiol and estriol in the fetal liver .

Estetrol can be synthesized through a multi-step chemical process starting from phytosterols derived from soybeans. The synthesis typically involves eight distinct steps to achieve high purity (>99.9%) of estetrol suitable for pharmaceutical use . The commercial method includes the following steps:

- Extraction of phytosterols from soybeans.

- Conversion of phytosterols into intermediate compounds.

- Hydroxylation reactions to introduce hydroxyl groups at specific positions.

- Purification processes to isolate estetrol.

The complexity of this synthesis reflects both the structural intricacies of estetrol and the need for high purity in pharmaceutical applications .

Estetrol is primarily utilized in hormonal contraceptives, often combined with progestins such as drospirenone. This combination has been shown to effectively inhibit ovulation while maintaining endometrial thickness comparable to that achieved with ethinyl estradiol-based contraceptives . The product containing estetrol and drospirenone has been approved by regulatory authorities such as the US Food and Drug Administration under the trade name Estelle.

Beyond contraceptive applications, there is ongoing research into its potential use in hormone replacement therapy due to its favorable safety profile and selective action on estrogen receptors .

Studies on estetrol's interactions with various cytochrome P450 enzymes indicate a low risk of drug-drug interactions commonly associated with other estrogens. At high concentrations (10 μM), estetrol does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 but instead may moderately stimulate CYP3A4 activity . This unique interaction profile further supports its potential as a safer alternative in hormonal therapies.

Estetrol shares similarities with other estrogens but possesses distinct characteristics that set it apart. Below is a comparison with several related compounds:

| Compound | K_i (nM) ERα | K_i (nM) ERβ | Unique Features |

|---|---|---|---|

| Estradiol | 0.115 | 0.15 | Potent natural estrogen; widely used in therapies |

| Ethinyl Estradiol | 44.4 | 29 | Synthetic derivative; higher potency but more side effects |

| Estrone | 0.445 | 1.75 | Less potent than estradiol; naturally occurring |

| Estriol | 0.45 | 0.7 | Weak estrogen; primarily used during pregnancy |

| Estetrol | 4.9 | 19 | Selective action; lower potency; minimal side effects |

Estetrol's unique profile as a natural selective estrogen receptor modulator distinguishes it from synthetic estrogens like ethinyl estradiol, which often carry higher risks of adverse effects due to their broader receptor activity profiles . This selectivity positions estetrol as a promising candidate for future hormonal therapies with improved safety profiles.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Estrogens are generally excreted as sulfated and glucuronidated derivatives. Approximately 69% of a dose of estetrol is excreted in the urine, and about 22% is excreted in the feces as unchanged drug.

Limited distribution of estetrol into red blood cells has been demonstrated.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Abot A, Fontaine C, Buscato M, Solinhac R, Flouriot G, Fabre A, Drougard A, Rajan S, Laine M, Milon A, Muller I, Henrion D, Adlanmerini M, Valéra MC, Gompel A, Gerard C, Péqueux C, Mestdagt M, Raymond-Letron I, Knauf C, Ferriere F, Valet P, Gourdy P, Katzenellenbogen BS, Katzenellenbogen JA, Lenfant F, Greene GL, Foidart JM, Arnal JF. The uterine and vascular actions of estetrol delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation. EMBO Mol Med. 2014 Sep 11;6(10):1328-46. doi: 10.15252/emmm.201404112. PubMed PMID: 25214462; PubMed Central PMCID: PMC4287935.

3: Pluchino N, Santoro AN, Casarosa E, Giannini A, Genazzani A, Russo M, Russo N, Petignat P, Genazzani AR. Effect of estetrol administration on brain and serum allopregnanolone in intact and ovariectomized rats. J Steroid Biochem Mol Biol. 2014 Sep;143:285-90. doi: 10.1016/j.jsbmb.2014.04.011. PubMed PMID: 24787659.

4: Mawet M, Maillard C, Klipping C, Zimmerman Y, Foidart JM, Coelingh Bennink HJ. Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives. Eur J Contracept Reprod Health Care. 2015;20(6):463-75. doi: 10.3109/13625187.2015.1068934. PubMed PMID: 26212489; PubMed Central PMCID: PMC4699469.

5: Gérard C, Mestdagt M, Tskitishvili E, Communal L, Gompel A, Silva E, Arnal JF, Lenfant F, Noel A, Foidart JM, Péqueux C. Combined estrogenic and anti-estrogenic properties of estetrol on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms. Oncotarget. 2015 Jul 10;6(19):17621-36. PubMed PMID: 26056044; PubMed Central PMCID: PMC4627333.

6: Pluchino N, Drakopoulos P, Casarosa E, Freschi L, Petignat P, Yaron M, Genazzani AR. Effect of estetrol on Beta-Endorphin level in female rats. Steroids. 2015 Mar;95:104-10. doi: 10.1016/j.steroids.2015.01.003. PubMed PMID: 25595451.

7: Gérard C, Blacher S, Communal L, Courtin A, Tskitishvili E, Mestdagt M, Munaut C, Noel A, Gompel A, Péqueux C, Foidart JM. Estetrol is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation. J Endocrinol. 2015 Jan;224(1):85-95. doi: 10.1530/JOE-14-0549. PubMed PMID: 25359896.

8: Tskitishvili E, Nisolle M, Munaut C, Pequeux C, Gerard C, Noel A, Foidart JM. Estetrol attenuates neonatal hypoxic-ischemic brain injury. Exp Neurol. 2014 Nov;261:298-307. doi: 10.1016/j.expneurol.2014.07.015. PubMed PMID: 25079370.

9: Singer CF, Bennink HJ, Natter C, Steurer S, Rudas M, Moinfar F, Appels N, Visser M, Kubista E. Antiestrogenic effects of the fetal estrogen estetrol in women with estrogen-receptor positive early breast cancer. Carcinogenesis. 2014 Nov;35(11):2447-51. doi: 10.1093/carcin/bgu144. PubMed PMID: 24997853.

10: Krøll J. Estetrol, molecular chaperones, and the epigenetics of longevity and cancer resistance. Rejuvenation Res. 2014 Apr;17(2):157-8. doi: 10.1089/rej.2013.1483. Review. PubMed PMID: 23992378.

11: Visser M, Holinka CF, Coelingh Bennink HJ. First human exposure to exogenous single-dose oral estetrol in early postmenopausal women. Climacteric. 2008;11 Suppl 1:31-40. doi: 10.1080/13697130802056511. PubMed PMID: 18464021.

12: Hilgers RH, Oparil S, Wouters W, Coelingh Bennink HJ. Vasorelaxing effects of estetrol in rat arteries. J Endocrinol. 2012 Oct;215(1):97-106. doi: 10.1530/JOE-12-0009. PubMed PMID: 22798015.

13: Holinka CF, Brincat M, Coelingh Bennink HJ. Preventive effect of oral estetrol in a menopausal hot flush model. Climacteric. 2008;11 Suppl 1:15-21. doi: 10.1080/13697130701822807. PubMed PMID: 18464017.

14: Coelingh Bennink HJ, Holinka CF, Diczfalusy E. Estetrol review: profile and potential clinical applications. Climacteric. 2008;11 Suppl 1:47-58. doi: 10.1080/13697130802073425. Review. PubMed PMID: 18464023.

15: Holinka CF, Diczfalusy E, Coelingh Bennink HJ. Estetrol: a unique steroid in human pregnancy. J Steroid Biochem Mol Biol. 2008 May;110(1-2):138-43. doi: 10.1016/j.jsbmb.2008.03.027. Review. PubMed PMID: 18462934.

16: Coelingh Bennink HJ, Skouby S, Bouchard P, Holinka CF. Ovulation inhibition by estetrol in an in vivo model. Contraception. 2008 Mar;77(3):186-90. doi: 10.1016/j.contraception.2007.11.014. PubMed PMID: 18279689.

17: Coelingh Bennink HJ, Verhoeven C, Zimmerman Y, Visser M, Foidart JM, Gemzell-Danielsson K. Clinical effects of the fetal estrogen estetrol in a multiple-rising-dose study in postmenopausal women. Maturitas. 2016 Sep;91:93-100. doi: 10.1016/j.maturitas.2016.06.017. PubMed PMID: 27451327.

18: Shimizu Y. [Estrogen: estrone (E1), estradiol (E2), estriol (E3) and estetrol (E4)]. Nihon Rinsho. 2010 Jul;68 Suppl 7:448-61. Japanese. PubMed PMID: 20960812.

19: Warmerdam EG, Visser M, Coelingh Bennink HJ, Groen M. A new route of synthesis of estetrol. Climacteric. 2008;11 Suppl 1:59-63. doi: 10.1080/13697130802054078. Review. PubMed PMID: 18464024.

20: Hammond GL, Hogeveen KN, Visser M, Coelingh Bennink HJ. Estetrol does not bind sex hormone binding globulin or increase its production by human HepG2 cells. Climacteric. 2008;11 Suppl 1:41-6. doi: 10.1080/13697130701851814. PubMed PMID: 18464022.